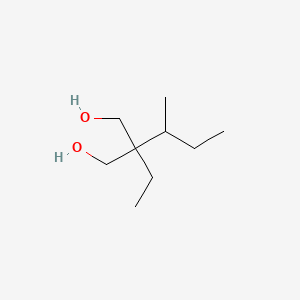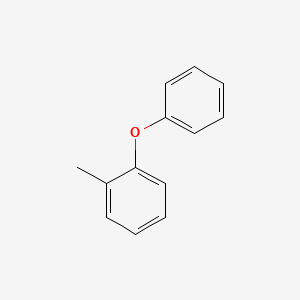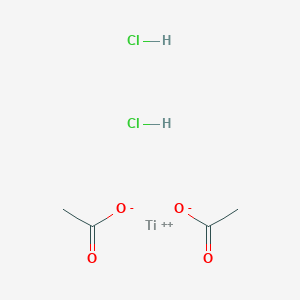
Titanium(2+) acetate--hydrogen chloride (1/2/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(2+) acetate–hydrogen chloride (1/2/2) is a chemical compound that consists of titanium in the +2 oxidation state, acetate ions, and hydrogen chloride
Preparation Methods
The synthesis of Titanium(2+) acetate–hydrogen chloride (1/2/2) typically involves the reaction of titanium(IV) chloride with acetic acid and hydrogen chloride under controlled conditions. The reaction can be represented as follows:
TiCl4+2CH3COOH+2HCl→Ti(CH3COO)2Cl2+2H2O
This reaction requires careful control of temperature and concentration to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
Chemical Reactions Analysis
Titanium(2+) acetate–hydrogen chloride (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states under specific conditions.
Substitution: The acetate and chloride ligands can be substituted with other ligands, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium or magnesium, and various ligands for substitution reactions. Major products formed from these reactions include titanium oxides, titanium halides, and other titanium complexes.
Scientific Research Applications
Titanium(2+) acetate–hydrogen chloride (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biocompatibility makes it of interest for biomedical applications, such as in the development of implants and prosthetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of high-performance materials, coatings, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Titanium(2+) acetate–hydrogen chloride (1/2/2) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the titanium center can facilitate the activation of substrates and promote chemical transformations. In biological systems, its biocompatibility and potential antimicrobial properties may be related to its interaction with cellular components and disruption of microbial cell membranes.
Comparison with Similar Compounds
Titanium(2+) acetate–hydrogen chloride (1/2/2) can be compared with other titanium compounds, such as:
Titanium(IV) oxide (TiO2): Widely used as a photocatalyst and in pigments.
Titanium(IV) chloride (TiCl4): Used as a precursor for the synthesis of other titanium compounds.
Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent
Properties
CAS No. |
4644-35-3 |
|---|---|
Molecular Formula |
C4H8Cl2O4Ti |
Molecular Weight |
238.87 g/mol |
IUPAC Name |
titanium(2+);diacetate;dihydrochloride |
InChI |
InChI=1S/2C2H4O2.2ClH.Ti/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+2/p-2 |
InChI Key |
WFOJUSGOAQRRDP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].Cl.Cl.[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



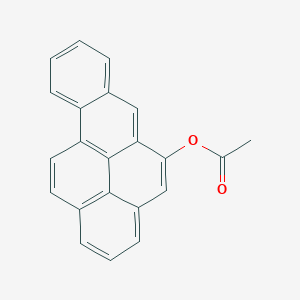
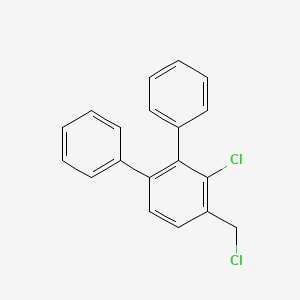
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
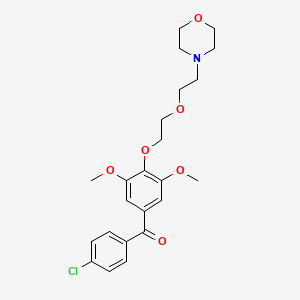
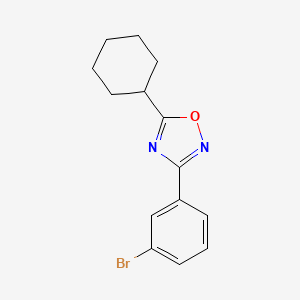
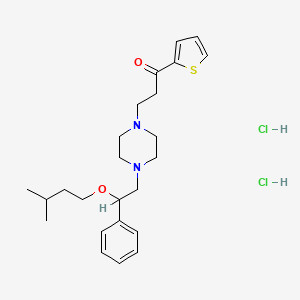
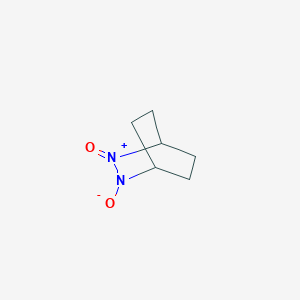

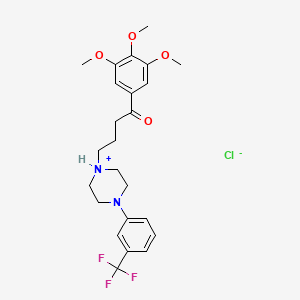
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
